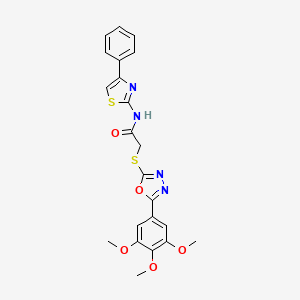![molecular formula C17H21N3OS B3015778 N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-35-4](/img/structure/B3015778.png)
N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a complex organic compound with a molecular formula of C17H21N3OS and a molecular weight of 315.433 Da . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the presence of the dimethylamino group in similar compounds provides ph responsiveness and hydrophilicity to the resulting polymers . This suggests that the compound may interact with its targets in a pH-dependent manner.
Biochemical Pathways
Related compounds have been found to influence the heme oxygenase (ho) activity, which plays a crucial role in heme degradation .
Pharmacokinetics
The compound’s water solubility, suggested by its use in creating water-soluble polymers , may influence its bioavailability.
Result of Action
Related compounds have shown antioxidant properties and have been found to activate ho, providing efficient cytoprotection against oxidative stress .
Action Environment
The ph responsiveness of similar compounds suggests that changes in environmental ph could potentially influence the compound’s action .
Métodos De Preparación
The synthesis of N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Análisis De Reacciones Químicas
N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-carboxamide: Studied for its potential therapeutic applications
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methylthieno[2,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19(2)10-6-9-18-16(21)15-11-13-12-7-4-5-8-14(12)20(3)17(13)22-15/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEWFSJFJOWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)
![3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)

![N-{4-[2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3015701.png)
![1-[1-(Furan-2-yl)propan-2-yl]piperidine-4-carbonitrile](/img/structure/B3015702.png)


![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)


![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)
![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3015717.png)

